Cas no 607744-42-3 (1-(4,4-dimethylcyclohexyl)piperazine)

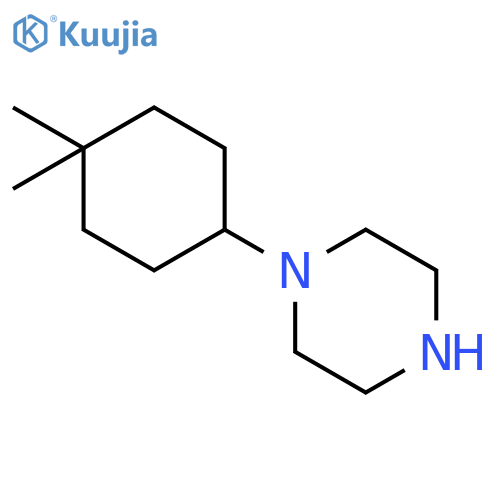

607744-42-3 structure

商品名:1-(4,4-dimethylcyclohexyl)piperazine

1-(4,4-dimethylcyclohexyl)piperazine 化学的及び物理的性質

名前と識別子

-

- PIPERAZINE, 1-(4,4-DIMETHYLCYCLOHEXYL)-

- 1-(4,4-Dimethylcyclohexyl)piperazine

- G55691

- CS-0279282

- SCHEMBL4825714

- AKOS013722527

- EN300-1848682

- 897-682-2

- 607744-42-3

- 1-(4,4-dimethylcyclohexyl)piperazine

-

- インチ: InChI=1S/C12H24N2/c1-12(2)5-3-11(4-6-12)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3

- InChIKey: UCCRHYGCBXQYBZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 196.193948774Da

- どういたいしつりょう: 196.193948774Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-(4,4-dimethylcyclohexyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848682-0.5g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 0.5g |

$457.0 | 2023-09-19 | |

| Aaron | AR028WOP-500mg |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 500mg |

$654.00 | 2025-02-17 | |

| Enamine | EN300-1848682-1g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 1g |

$584.0 | 2023-09-19 | |

| 1PlusChem | 1P028WGD-100mg |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 100mg |

$272.00 | 2024-04-22 | |

| 1PlusChem | 1P028WGD-250mg |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 250mg |

$363.00 | 2024-04-22 | |

| 1PlusChem | 1P028WGD-50mg |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 50mg |

$202.00 | 2024-04-22 | |

| 1PlusChem | 1P028WGD-2.5g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 2.5g |

$1480.00 | 2024-04-22 | |

| 1PlusChem | 1P028WGD-10g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 10g |

$3172.00 | 2024-04-22 | |

| Enamine | EN300-1848682-0.1g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 0.1g |

$176.0 | 2023-09-19 | |

| Enamine | EN300-1848682-5.0g |

1-(4,4-dimethylcyclohexyl)piperazine |

607744-42-3 | 95% | 5g |

$1695.0 | 2023-06-02 |

1-(4,4-dimethylcyclohexyl)piperazine 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

607744-42-3 (1-(4,4-dimethylcyclohexyl)piperazine) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬